![molecular formula C25H17N5O3S B4580370 5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4580370.png)
5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone
Overview
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multistep chemical reactions, employing various catalysts and synthesis methods to achieve the desired structures. For example, the use of palladium-catalyzed direct C–H arylation has been highlighted as a versatile method for synthesizing multiply arylated heteroarenes, including pyrazole and imidazole derivatives, showcasing the importance of catalysis in heterocyclic chemistry (Rossi et al., 2014). This method's practicality and versatility indicate potential pathways for synthesizing the target compound, emphasizing the importance of catalytic reactions in heterocyclic compound synthesis.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like the one is often analyzed through advanced spectroscopic techniques. For instance, the structural and spectroscopic properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones were explored through high-resolution magnetic resonance spectra, providing insights into the conformation and electronic structure of similar compounds (Issac & Tierney, 1996). These analytical approaches are crucial for understanding the molecular architecture and electronic interactions within complex heterocyclic molecules.
Chemical Reactions and Properties
Heterocyclic compounds exhibit a wide range of chemical reactions and properties, often influenced by their unique structural features. The reactivity and functionalization of such compounds are critical for their application in various chemical syntheses and pharmaceutical developments. The synthesis and chemical behavior of pyrazoline and thiazolidine derivatives have been extensively studied, showcasing their potential in generating bioactive molecules with significant antimicrobial and antioxidant activities (Govindaraju et al., 2012).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as solubility, melting point, and stability, are essential for their practical application. These properties are determined by the compound's molecular structure and can significantly affect its reactivity and usefulness in different chemical contexts. For instance, the activity coefficients at infinite dilution of organic solvents and water in specific ionic liquids provide valuable information on the solvation behavior and phase interactions of heterocyclic compounds, indicating their potential applications in separation processes and solvent systems (Domańska et al., 2016).
Chemical Properties Analysis
The chemical properties of heterocyclic compounds, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, are crucial for their application in medicinal chemistry and material science. Studies on the chemical transformations and biological activities of pyrazolo[1,5-a]pyrimidine scaffolds, for example, highlight the significant potential of heterocyclic compounds in drug discovery and development, demonstrating their versatile chemical behavior and interaction with biological targets (Cherukupalli et al., 2017).
Scientific Research Applications
Antibacterial and Antifungal Activities
A study involving new imidazolidineiminothione derivatives, closely related to the chemical structure of interest, highlighted their potential in addressing microbial infections. These compounds, synthesized through reactions involving N-arylcyanothioformamide derivatives and aryl isocyanates, demonstrated significant antibacterial and antifungal activities. This research underscores the potential of such chemical structures in developing new antimicrobial agents. Among the synthesized compounds, some displayed pronounced activities against specific pathogens, suggesting their utility in crafting targeted antimicrobial strategies (Ammar et al., 2016).
Antifungal Agents
Research dating back to 1988 on substituted isoxazolidines, which share a framework with the target compound, indicated their usefulness as antifungal agents. These compounds, featuring modifications on their benzene rings such as nitro groups, have been explored for their potential in treating fungal infections (Mullen et al., 1988).
Antioxidant and Anticancer Activities
Another relevant study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which shares structural similarities with the compound of interest, demonstrated promising anti-tumor properties. These compounds were evaluated against hepatocellular carcinoma (HepG2) cell lines, revealing their potential as anticancer agents. Some compounds in this series exhibited significant inhibitory concentrations, underscoring their therapeutic potential (Gomha et al., 2016).
Antimicrobial Activity and DNA Binding
A novel series of nickel(II) azo dye complexes, related to the structural domain of the chemical , showcased not only antimicrobial activity but also an ability to bind with DNA. This dual function suggests the compound's potential in therapeutic applications, especially in targeting microbial infections and interacting with genetic materials. Such characteristics could be beneficial in designing drugs with multiple modes of action (El-Sonbati et al., 2017).
properties
IUPAC Name |
(5E)-5-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N5O3S/c31-24-22(26-25(34)29(24)20-11-5-2-6-12-20)15-18-16-28(19-9-3-1-4-10-19)27-23(18)17-8-7-13-21(14-17)30(32)33/h1-16H,(H,26,34)/b22-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTGZMALTJTHKR-PXLXIMEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=C4C(=O)N(C(=S)N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])/C=C/4\C(=O)N(C(=S)N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4580290.png)

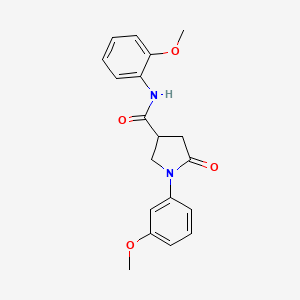

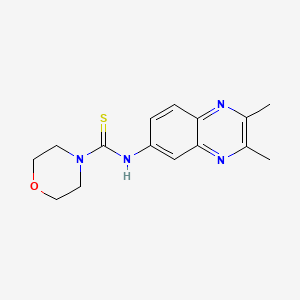

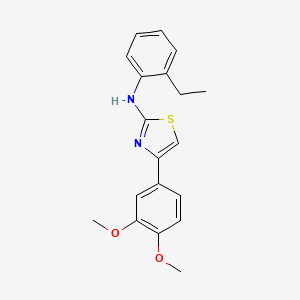
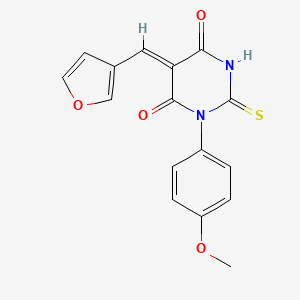
![[2-(2-fluorophenyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4580340.png)
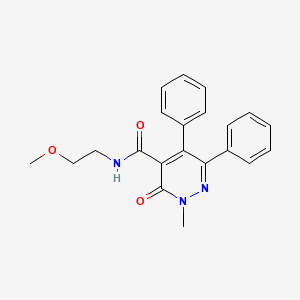
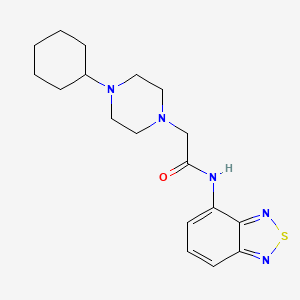
![2-(3,3-diphenylpropanoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4580379.png)
![1-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4580382.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B4580396.png)